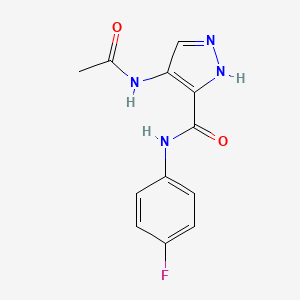

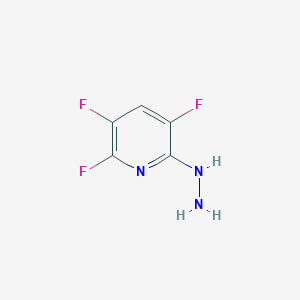

3,5,6-Trifluoro-2-hydrazinopyridine

Vue d'ensemble

Description

Synthesis Analysis

Hydrazinopyridines, including TFHP, have been synthesized by the reaction of halopyridines with hydrazine hydrate . An almost theoretical yield of 2,3,5-trichloropyridine can be obtained if the reaction of 3,5,6-trichloro-2-hydrazinopyridine with sodium hydroxide is carried out in the presence of hydrogen peroxide .Molecular Structure Analysis

The molecular structure of TFHP is characterized using 1H, 13C, and 19F-NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions of TFHP involve nucleophilic substitution reactions. The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures . The site reactivity order of pentafluoropyridine is well known, with the order of activation toward nucleophilic attack following the sequence 4 (Para)-fluorine > 2 (Ortho)-fluorine > 3 (Meta)-fluorine .Physical And Chemical Properties Analysis

The physical and chemical properties of TFHP are characterized by its molecular formula and weight. More specific properties such as melting point, boiling point, and solubility would require additional experimental data.Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

3,5,6-Trifluoro-2-hydrazinopyridine, a derivative of 2-hydrazinopyridine, has been utilized in the synthesis of various pharmacologically active compounds. For instance, it reacts with allenic and acetylenic nitriles to yield compounds with anticonvulsant and anti-electroshock properties (Fomum & Ifeadike, 1985).

Bifunctional Chelators for Technetium

Another significant application is in the synthesis of bifunctional chelators for technetium, particularly in nuclear medicine. 6-Hydrazinonicotinic acid (HYNIC), a related compound, demonstrates efficient capture of technetium, a crucial aspect for bioconjugate synthesis for radiolabelling (Meszaros et al., 2011).

Synthesis and Reactions with Fluorinated Compounds

3,5,6-Trifluoro-2-hydrazinopyridine is involved in reactions with various fluorinated compounds. The reactions and their products have been studied extensively, showing the compound's versatility in synthesizing fluorinated nitrogen heterocycles (Banks et al., 1996).

Synthesis of Pyridine Derivatives

This compound is also used in the synthesis of various pyridine derivatives, which have applications in different fields of chemistry and pharmacology. The synthesis and structural analysis of such derivatives provide insights into their potential applications (Tranfić et al., 2011).

Preparation of Pyrazolylpyridines

Another application is in the preparation of pyrazolylpyridines, where 3,5,6-Trifluoro-2-hydrazinopyridine serves as a precursor. These compounds are significant for their potential use in various chemical reactions (Brien et al., 2006).

Radiolabelling for Targeted Imaging

In the field of radiolabelling, derivatives of 3,5,6-Trifluoro-2-hydrazinopyridine, particularly in the form of HYNIC complexes, are used for targeted imaging. Their stability and reaction properties make them suitable for this purpose (Ono et al., 2001).

Propriétés

IUPAC Name |

(3,5,6-trifluoropyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3/c6-2-1-3(7)5(11-9)10-4(2)8/h1H,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATANSMRLEKOJCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)F)NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615813 | |

| Record name | 2,3,5-Trifluoro-6-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5,6-Trifluoro-2-hydrazinopyridine | |

CAS RN |

851179-05-0 | |

| Record name | 2,3,5-Trifluoro-6-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-2-carboxaldehyde, 6-methyl-](/img/structure/B3057705.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-ethylbutanoic acid](/img/structure/B3057709.png)

![2-(Benzo[d][1,3]dioxol-4-yl)acetonitrile](/img/structure/B3057715.png)